N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Description
Historical Context and Emergence of Thiazole-Containing Scaffolds in Drug Discovery
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. bohrium.comnih.govglobalresearchonline.net Its history in medicinal chemistry is rich, with early groundwork laid by the pioneering work of Hofmann and Hantzsch on thiazole synthesis. ijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a cornerstone method for creating this heterocyclic system. ijper.org
The significance of the thiazole scaffold is underscored by its presence in numerous natural products, including vitamin B1 (thiamine), and a wide array of FDA-approved drugs. nih.govijcce.ac.ir These drugs span a remarkable range of therapeutic applications, demonstrating the versatility of the thiazole moiety. Examples include the antimicrobial agent Sulfathiazole, the anti-HIV drug Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib. bohrium.comglobalresearchonline.netnih.gov
The widespread utility of thiazole derivatives stems from the ring's unique electronic properties and its ability to engage in various biological interactions. nih.gov This has led to its recognition as a "privileged scaffold" in drug discovery. researchgate.netmdpi.com Researchers have successfully developed thiazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. bohrium.comnih.govnih.gov The continuous exploration of thiazole chemistry is driven by the need to overcome challenges like drug resistance, aiming to generate new molecules with improved potency and favorable pharmacokinetic profiles. researchgate.net
Overview of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide as a Novel Bioactive Scaffold
In the ongoing search for innovative treatments, particularly for resistant forms of cancer, novel molecular frameworks are essential. nih.gov Within this context, the this compound family of compounds has been identified as a new class of bioactive molecules. nih.gov This scaffold represents a specific and strategic arrangement of a 2-aminothiazole (B372263) core, which is known to be a key feature in many anticancer agents. nih.gov
The core structure of this compound features a central thiazole ring. An acetamide (B32628) group is attached at the 2-position, and a 3-aminophenyl group is substituted at the 4-position. The synthesis of this class of compounds generally follows established chemical principles, often involving the condensation and cyclization of appropriate starting materials to form the core thiazole ring, followed by functional group modifications. nih.gov The discovery of this specific scaffold arose from efforts to design and synthesize new thiazole derivatives for potential use as anticancer agents. nih.govnih.gov
The initial research into this family of molecules was driven by the need to develop innovative and effective treatments against cancers that have become resistant to existing therapies. nih.gov The unique substitution pattern of the this compound scaffold provided a new avenue for structure-activity relationship (SAR) studies, aiming to optimize its biological effects. nih.gov
Scope and Research Significance of the this compound Class
The research significance of the this compound class lies primarily in its demonstrated potential as a source of new anticancer agents, particularly for treating resistant cancers. nih.gov A key study reported the synthesis and evaluation of this family of molecules, leading to the discovery of a lead compound, designated 6b in the study, which exhibited high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov
The research demonstrated the scaffold's effectiveness across several cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). nih.gov The lead compound from this class was found to induce cell death through a dual mechanism, triggering both apoptosis (programmed cell death) and autophagy. nih.gov Furthermore, it showed promising pharmacokinetic properties and significantly reduced tumor growth in an in vivo xenograft model using A375 melanoma cells in mice. nih.gov
The development and optimization of this scaffold have provided valuable insights into the structural requirements for activity against challenging cancer types. The structure-activity relationship studies have been crucial in identifying key modifications that enhance potency. nih.gov The table below summarizes the in vitro activity of selected compounds from the this compound series against various cancer cell lines, as reported in the foundational research.
| Compound | Modifications | A375 (Melanoma) IC₅₀ (µM) | A375-R (Resistant Melanoma) IC₅₀ (µM) | K562 (CML) IC₅₀ (µM) |
|---|---|---|---|---|
| Parent Scaffold | This compound | >10 | >10 | >10 |
| Lead Compound (6b) | Specific derivative from the study | 0.08 | 0.12 | 0.09 |
Data derived from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov
The promising results from both in vitro and in vivo studies establish the this compound class as a significant and promising scaffold in medicinal chemistry. nih.gov It represents a valuable starting point for the development of new lead compounds aimed at addressing the critical challenge of drug resistance in cancer therapy. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTECODUDYGFNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424265 | |
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134812-30-9 | |
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 3 Aminophenyl 2 Thiazolyl Acetamide
De Novo Synthetic Pathways for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Core
The formation of the central thiazole (B1198619) ring bearing the aminophenyl and acetamido groups is typically accomplished through a multi-step sequence, with the Hantzsch thiazole synthesis being a cornerstone of this process.
Preparative Routes Involving Alpha-Bromination of Meta-Nitroacetophenone Derivatives
A common starting point for the synthesis of the this compound core is the alpha-bromination of a meta-substituted acetophenone derivative. To introduce the aminophenyl moiety at a later stage, meta-nitroacetophenone is often employed as the initial precursor. The alpha-bromination of this ketone is a crucial step to create the necessary electrophilic center for the subsequent cyclization reaction.
Various brominating agents can be utilized for this transformation. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of an acid catalyst such as phosphoric acid in a solvent like toluene can effectively yield the desired α-bromo-m-nitroacetophenone google.com. Another commonly used reagent is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), which can achieve selective monobromination at the alpha position researchgate.net. Microwave irradiation has also been employed to accelerate this reaction researchgate.net. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity, avoiding unwanted side reactions such as dibromination or bromination on the aromatic ring.
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) |
| m-Nitroacetophenone | DBDMH | H3PO4 | Toluene | 60 °C | 65-95 |
| 4-Bromoacetophenone | NBS | - | - | - | 90 |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | - | Acetic acid | 90 °C | >80 |
Thiazole Ring Formation via Hantzsch Reaction and Related Cyclizations
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or a compound containing a thiourea moiety. In the synthesis of this compound, the α-bromo-m-nitroacetophenone, prepared as described in the previous section, is reacted with acetylthiourea.
The reaction proceeds through the initial nucleophilic attack of the sulfur atom of acetylthiourea on the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with heating nih.govrsc.org. Modern variations of this reaction may utilize microwave assistance to reduce reaction times and improve yields nih.gov. The product of this reaction is N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide.
Synthesis from Thiourea and Halogenated Acetamide (B32628) Precursors
An alternative, though conceptually similar, approach within the Hantzsch synthesis framework involves the reaction of an α-haloketone with thiourea. In this case, 2-bromo-1-(3-nitrophenyl)ethan-1-one would be reacted with thiourea to yield 4-(3-nitrophenyl)thiazol-2-amine. This intermediate would then require a subsequent acylation step to introduce the acetamide group at the 2-position of the thiazole ring. This two-step process provides an alternative route to the direct use of acetylthiourea.
Strategies for Introducing the Aminophenyl Moiety
The final step in the de novo synthesis of the this compound core involves the introduction of the amino group on the phenyl ring. The most common and efficient strategy is the reduction of the nitro group of the N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide intermediate.
| Precursor | Reducing Agent | Solvent | Resulting Moiety |
| N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide | Pd/C, H2 | Methanol/DCM | 3-aminophenyl |
| N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide | SnCl2·2H2O | Ethanol | 3-aminophenyl |
| N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide | Fe, NH4Cl | Ethanol/Water | 3-aminophenyl |
Functional Group Modifications and Derivatization Strategies on the this compound Scaffold
Once the core structure of this compound is synthesized, further modifications can be made to explore structure-activity relationships for various applications.
Transformations at the Aniline Nitrogen Atom
The aniline nitrogen atom of this compound is a key site for functional group modifications. The primary amino group can be readily derivatized to form a variety of amides and sulfonamides.
This is typically achieved by reacting the parent compound with a range of acid chlorides or sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. These reactions allow for the introduction of diverse linear, cyclic, or heteroaromatic moieties, enabling a systematic investigation of the impact of these substituents on the compound's properties. For example, reaction with benzoyl chloride would yield N-[4-(3-(benzamido)phenyl)-2-thiazolyl]acetamide, while reaction with methanesulfonyl chloride would produce N-[4-(3-(methylsulfonamido)phenyl)-2-thiazolyl]acetamide.
| Reagent | Functional Group Introduced |
| Acyl Chlorides (e.g., Benzoyl chloride) | Amide |
| Sulfonyl Chlorides (e.g., Methanesulfonyl chloride) | Sulfonamide |
Modifications of the Acetamide Functionality
The acetamide group at the 2-position of the thiazole ring (N-acetyl) is another site for chemical transformation. While this group is often installed during the synthesis of the core structure by reacting 2-amino-4-(3-nitrophenyl)thiazole with acetylating agents, it can also be modified post-synthesis. nih.govmdpi.com
One of the fundamental reactions this group can undergo is hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved to regenerate the 2-aminothiazole (B372263) derivative. This deacetylation can be a strategic step to either confirm the role of the acetyl group in biological activity or to prepare the 2-amino derivative for subsequent reactions, such as the formation of ureas, thioureas, or different amides. nih.govmdpi.com For instance, reacting the resulting 2-amino group with various isocyanates or acyl halides would yield a diverse library of N-substituted derivatives. mdpi.com The stability of the acetamide group is a critical factor, and its modification or removal offers a route to further structural diversification.
Reactions Involving the Thiazole Moiety
The thiazole ring is an electron-rich heterocyclic system, but its reactivity can be nuanced. The positions on the ring exhibit different electronic characteristics, influencing their susceptibility to various chemical transformations.
The thiazole ring itself can participate in nucleophilic reactions. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. However, for a nucleophilic substitution to occur at this position on the parent compound, the acetamide group would first need to be converted into a better leaving group. A more common reaction involves the deprotonation at C2 by a strong base, such as an organolithium compound, which generates a nucleophilic carbon that can then react with various electrophiles.
Furthermore, nucleophilic addition reactions can be key in the synthesis of the thiazole ring itself. The widely used Hantzsch thiazole synthesis involves the nucleophilic attack of a thioamide's sulfur atom on an α-haloketone.
Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. This palladium-catalyzed reaction can be applied to thiazole-containing compounds to attach new aryl or vinyl substituents. For this compound, a halogen atom (e.g., bromine or iodine) would first need to be installed on either the phenyl ring or the C5 position of the thiazole ring to act as the coupling partner for a boronic acid.
Studies on similar phenylthiazole systems have shown that Suzuki-Miyaura reactions are compatible with a wide range of functional groups. The nitrogen atom of the thiazole ring can play a role in the catalytic cycle by coordinating with the palladium catalyst, sometimes facilitating the reaction even with sterically hindered substrates. This methodology provides a robust route to biaryl structures, significantly expanding the structural diversity of the core molecule.
Diversification through Azo Dye Formation (Relevant for Thiazole-Acetamide Linkages)
The presence of a primary aromatic amine on the this compound scaffold makes it an ideal precursor for the synthesis of azo dyes. This transformation leverages the reactivity of the aniline moiety to introduce a chromophoric azo group (-N=N-).
The synthesis is a two-step process. First, the 3-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction, known as diazotization, converts the primary amine into a highly reactive diazonium salt.
In the second step, the diazonium salt is immediately reacted with an electron-rich coupling partner, such as a phenol or an aniline derivative. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, resulting in the formation of a stable azo compound. This reaction provides a straightforward method for linking the thiazole-acetamide core to other aromatic systems through an azo bridge, creating compounds with extended conjugation and potential applications as dyes or molecular probes. Several studies have detailed the synthesis of novel azo dyes derived from various aminothiazole precursors.
S-Alkylation Reactions on Thiazole Acetamide Derivatives
The introduction of alkyl groups onto the sulfur atom of the thiazole ring in acetamide derivatives represents a significant synthetic modification. While direct S-alkylation on the thiazole ring sulfur of a pre-formed 2-acetamidothiazole (B125242) is not a commonly reported transformation due to the electronic nature of the ring, S-alkylation is a key reaction in the synthesis of related thio-substituted acetamide derivatives.
The general reaction scheme for this S-alkylation is presented below:
Scheme 1: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives researchgate.net
In this reaction, the chloroacetamide derivative of the thiazole serves as the electrophile, while the mercaptan acts as the nucleophile, leading to the formation of a new carbon-sulfur bond.
Detailed research findings have demonstrated the successful synthesis of various S-alkylated derivatives using this methodology. The following table summarizes a selection of synthesized compounds and their corresponding yields.
| Reactant (Mercapto Derivative) | Product (Substituted Thioacetamide) | Yield (%) |
|---|---|---|
| 1-Methyl-1H-imidazole-2-thiol | 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Data not available |
| 1-Methyl-1H-tetrazole-5-thiol | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Data not available |
Studies on the alkylation of related sulfur-containing heterocycles, such as N-acylthiazolidinethiones, have shown that enolates of these compounds can undergo decomposition in the presence of a base, leading to S-alkylation products when reacted with alkyl halides niscpr.res.in. This occurs through a nucleophilic attack of the sulfur atom on the alkyl halide in what is typically an SN2 reaction niscpr.res.inacsgcipr.org. While this is a different ring system, it provides insight into the nucleophilic character of sulfur in such heterocyclic environments.
General Chemical Reactivity Studies of this compound and Its Analogs
The chemical reactivity of this compound and its analogs is influenced by the electronic properties of the thiazole ring, the phenyl group, and the acetamido moiety. The 2-acetamido group, being electron-withdrawing, significantly affects the reactivity of the thiazole ring.
Electrophilic substitution reactions on 2-acetamidothiazole derivatives preferentially occur at the 5-position of the thiazole ring nih.gov. This is because the acetamido group deactivates the C2 position and directs incoming electrophiles to the C5 position, which is the most electron-rich carbon atom in the activated ring system.
Common electrophilic substitution reactions studied on 2-acetamido-4-arylthiazole derivatives include halogenation. For instance, the reaction of N-(4-arylthiazol-2-yl)-acetamides with molecular bromine under acidic conditions results in the formation of the corresponding 5-bromo derivatives nih.gov.
Table of Electrophilic Halogenation Reactions
| Starting Material | Reagent | Product |
|---|---|---|
| N-(4-arylthiazol-2-yl)-acetamide | Br2 / Acidic conditions | N-(5-bromo-4-arylthiazol-2-yl)-acetamide |
| 2-Acetamidothiazole | N-chlorosuccinimide (NCS) / Acetonitrile | N-(5-chlorothiazol-2-yl)acetamide |
Furthermore, the amino group on the phenyl ring of this compound is a key site for various chemical transformations. This amino group can be acylated or can participate in the formation of other functional groups, providing a route to a wide array of analogs with modified properties. For example, reaction with chloroacetyl chloride converts the amino group to a chloroacetamido group, which can then be used in subsequent nucleophilic substitution reactions mdpi.com.
The reactivity of the thiazole ring can also be influenced by the substituents on the 4-phenyl group. Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electron density of the entire molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Structural Characterization and Advanced Spectroscopic Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a key analytical technique for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide reveals distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The spectrum provides clear evidence for the presence of the acetamide (B32628) and aminophenyl moieties, as well as the thiazole (B1198619) core.
Key vibrational frequencies confirm the compound's structure. The N-H stretching vibrations of the secondary amide and the primary amine are typically observed in the region of 3400-3200 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong, characteristic absorption usually found between 1680 and 1630 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic and thiazole rings are expected in the 1600-1400 cm⁻¹ region. The presence of the methyl group from the acetamide function is indicated by its characteristic C-H stretching and bending vibrations.
Interactive Data Table: FT-IR Peak Assignments for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| Data Not Available | N-H Stretch | Amine (NH₂) & Amide (N-H) |
| Data Not Available | C-H Stretch | Aromatic Ring |
| Data Not Available | C=O Stretch (Amide I) | Acetamide |
| Data Not Available | C=C / C=N Stretch | Aromatic/Thiazole Ring |
| Data Not Available | N-H Bend | Amine (NH₂) & Amide (N-H) |
| Data Not Available | C-N Stretch | Amine/Amide/Thiazole |
| Data Not Available | C-H Bend | Methyl Group |
Detailed experimental FT-IR data for this specific compound is not publicly available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment of each nucleus.
Proton NMR (¹H NMR) for Elucidation of Proton Environments
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the aminophenyl ring, the thiazole ring, the amide N-H, the amine NH₂, and the acetyl methyl group. The aromatic protons would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The thiazole proton would likely be a singlet in a similar aromatic region. The amide proton (N-H) is expected as a singlet, with its chemical shift being solvent-dependent. The protons of the primary amine (NH₂) would also present as a broad singlet. The most upfield signal would be a sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃), typically around 2.0-2.2 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data Not Available | Singlet | 1H | Amide N-H |
| Data Not Available | Multiplets | 4H | Aminophenyl H |
| Data Not Available | Singlet | 1H | Thiazole H |
| Data Not Available | Broad Singlet | 2H | Amine NH₂ |
| Data Not Available | Singlet | 3H | Acetyl CH₃ |
Detailed experimental ¹H NMR data for this specific compound is not publicly available in the searched literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbons of the acetamide group, the aminophenyl ring, and the thiazole ring. The carbonyl carbon of the amide is the most deshielded, appearing far downfield (around 168-170 ppm). The carbons of the thiazole and phenyl rings would resonate in the approximate range of 105-150 ppm. The carbon of the methyl group is the most shielded and would appear at the highest field (around 20-25 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| Data Not Available | C=O | Acetamide Carbonyl |
| Data Not Available | C | Thiazole/Phenyl Carbons |
| Data Not Available | CH | Thiazole/Phenyl Carbons |
| Data Not Available | CH₃ | Acetyl Methyl Carbon |
Detailed experimental ¹³C NMR data for this specific compound is not publicly available in the searched literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁N₃OS), the calculated monoisotopic mass can be compared to the experimentally measured value. A close match between the calculated and observed mass (typically to within 5 ppm) confirms the molecular formula and the compound's identity.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Calculated m/z [M+H]⁺ | Data Not Available |
| Found m/z [M+H]⁺ | Data Not Available |
Detailed experimental HRMS data for this specific compound is not publicly available in the searched literature.
Fast Atom Bombardment Mass Spectrometry (FAB+-MS) for Molecular Weight Confirmation
While specific Fast Atom Bombardment Mass Spectrometry (FAB+-MS) data for this compound is not detailed in the provided search results, this technique is a powerful tool for determining the molecular weight of non-volatile and thermally labile compounds. In a typical FAB-MS analysis, the sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of atoms (such as xenon or argon). This process ionizes the analyte molecules with minimal fragmentation, yielding a prominent pseudomolecular ion peak, typically [M+H]⁺ (the molecule with an added proton) or [M+Na]⁺ (the molecule with an attached sodium ion). For this compound, with a molecular formula of C₁₁H₁₁N₃OS, the expected monoisotopic mass is approximately 233.06 g/mol . nih.gov FAB+-MS would be expected to show a strong signal around m/z 234, corresponding to the [M+H]⁺ ion, thus confirming the molecular weight of the compound.
General Mass Spectral Analysis
Mass spectrometry, in its various forms, is a cornerstone for the structural elucidation of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For instance, the calculated m/z for the [M+H]⁺ ion of a related compound, N-(4-((4-(3-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide, was 388.01137, with the found value being 388.01102, demonstrating the precision of this technique. mdpi.com
Electron Ionization (EI) mass spectrometry is another common method that provides information about the fragmentation patterns of a molecule, which can be pieced together to deduce its structure. While specific EI data for the title compound is not available, analysis of similar structures reveals characteristic fragmentation. For example, the mass spectrum of N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide shows distinct fragmentation patterns that help in its identification. nist.gov The molecular ion peak and the pattern of fragment ions are unique to a particular compound, acting as a molecular fingerprint.
Table 1: Predicted Collision Cross Section (CCS) for 2-(4-aminophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 248.08521 | 154.2 |
| [M+Na]⁺ | 270.06715 | 162.2 |
| [M-H]⁻ | 246.07065 | 159.9 |
| [M+NH₄]⁺ | 265.11175 | 171.9 |
| [M+K]⁺ | 286.04109 | 157.8 |
| [M+H-H₂O]⁺ | 230.07519 | 146.7 |
| [M+HCOO]⁻ | 292.07613 | 174.4 |
| [M+CH₃COO]⁻ | 306.09178 | 195.1 |
| [M+Na-2H]⁻ | 268.05260 | 155.3 |
| [M]⁺ | 247.07738 | 154.6 |
| [M]⁻ | 247.07848 | 154.6 |
This data is for a structurally related compound and serves as an example of the detailed information that can be obtained through advanced mass spectrometry techniques. uni.lu
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both verifying the purity of this compound and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of compounds. In an analytical setting, HPLC can be used to determine the purity of a sample of this compound by separating it from any impurities. A common setup involves a C18 column with a gradient elution system, for example, using a mixture of trichloroacetic acid and acetonitrile. nih.gov The compound of interest would appear as a single, sharp peak at a specific retention time, and the area under this peak is proportional to its concentration.
For preparative purposes, HPLC can be used to isolate the pure compound from a reaction mixture. The principles are the same as analytical HPLC, but on a larger scale, allowing for the collection of the purified compound.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution, speed, and sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 μm) and instrumentation that can handle higher pressures. UPLC is particularly useful for high-throughput screening and rapid purity checks of this compound, significantly reducing analysis time without compromising the quality of the separation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. ijcce.ac.ir For the synthesis of this compound, a small amount of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. researchgate.net The separated spots are visualized under UV light. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials and the desired product, one can determine if the reaction is complete and get a qualitative idea of the purity of the product.
Other Characterization Techniques (e.g., Elemental Analysis)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the molecule. For this compound (C₁₁H₁₁N₃OS), the theoretical elemental composition would be calculated based on its molecular formula. The experimentally determined values from an elemental analyzer should closely match these theoretical percentages, providing strong evidence for the compound's identity and purity. nih.govmdpi.com This technique is often used in conjunction with mass spectrometry and NMR spectroscopy to provide a complete structural confirmation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Comprehensive Analysis of Substitution Effects on Biological Activity
Systematic modifications of the N-[4-(3-aminophenyl)-2-thiazolyl]acetamide scaffold have revealed key insights into how substitutions at various positions influence its biological profile.
The aminophenyl ring at the C4 position of the thiazole (B1198619) is a critical determinant of activity. Research has shown that the position and electronic nature of substituents on this ring can dramatically alter the compound's potency. For instance, the parent compound with an amino group at the meta-position of the phenyl ring displays significant activity. nih.gov
Studies on related 4-phenylthiazole (B157171) analogs have further illuminated these effects. It has been observed that electron-donating groups on the aromatic ring are generally well-tolerated at the ortho, meta, and para positions. nih.gov Conversely, the introduction of electron-withdrawing groups can have varied effects. For example, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, a chlorine atom at the para position of the phenyl ring was found to enhance cytotoxic effects, potentially due to its polarizability and ability to form favorable intermolecular interactions. ijcce.ac.irresearchgate.net
The following table summarizes the effects of various substituents on the phenyl ring on the anticancer activity of this compound analogs.
| Compound ID | Phenyl Ring Substituent | Position | Observed Activity | Reference |
| Parent | 3-amino | meta | Active | nih.gov |
| Analog 1 | 4-chloro | para | Increased cytotoxicity | ijcce.ac.irresearchgate.net |
| Analog 2 | 4-fluoro | para | Potent antibacterial activity | mdpi.com |
| Analog 3 | 4-trifluoromethyl | para | Potent antibacterial activity | mdpi.com |
| Analog 4 | 3-trifluoromethyl | meta | Potent antibacterial activity | mdpi.com |
| Analog 5 | 4-methoxy | para | Improved activity against specific cancer cell lines | nih.gov |
| Analog 6 | 2-methoxy | ortho | Maintained high activity against certain cancer cell lines | nih.gov |
This table is generated based on findings from multiple studies on related compounds and illustrates general trends.
The acetamide (B32628) group at the C2 position of the thiazole ring plays a crucial role in the molecule's biological activity. This moiety is involved in key interactions with biological targets. Modifications to this group have been shown to significantly impact potency.
For instance, replacement of the acetyl group with other acyl groups or bulkier substituents can lead to a decrease or alteration in activity, highlighting the importance of the size and electronic properties of this moiety. In some studies on related 2-acetamidothiazole (B125242) derivatives, it has been shown that the acetamide group is essential for maintaining the desired biological effect. nih.gov
For example, the introduction of a methyl group at the C5 position of the thiazole ring in related N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives has been explored, leading to compounds with significant anticancer activity. researchgate.net This suggests that small alkyl substitutions on the thiazole ring can be tolerated and may even enhance activity. However, more substantial modifications could disrupt the essential planarity or key binding interactions of the thiazole core.
Rational Design Strategies for Lead Optimization
The insights gained from SAR studies provide a foundation for the rational design of more effective analogs. Lead optimization strategies aim to enhance potency, selectivity, and pharmacokinetic properties.
The development of potent this compound-based drug candidates often involves iterative design cycles. This process entails designing and synthesizing a series of analogs based on initial SAR data, evaluating their biological activity, and then using these results to inform the design of the next generation of compounds. nih.gov
A key example of this is the optimization of the lead compound where various substitutions on the phenyl ring and modifications of the acetamide moiety were systematically explored to enhance anticancer activity. nih.gov This iterative approach allows for a gradual refinement of the molecular structure to achieve optimal interactions with the biological target. For instance, based on the finding that electron-donating groups on the phenyl ring were favorable, further analogs with different electron-donating substituents could be synthesized and tested to fine-tune the activity. nih.govnih.gov
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical scaffolds with similar biological activities but potentially improved properties. nih.gov
In the context of this compound, scaffold hopping could involve replacing the central thiazole ring with other five- or six-membered heterocyclic rings to explore new chemical space. The goal is to identify scaffolds that maintain the key pharmacophoric features required for activity while offering advantages in terms of synthesis, patentability, or physicochemical properties.
Bioisosteric replacement involves substituting a specific functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, the amino group on the phenyl ring could be replaced with other hydrogen-bonding moieties. Similarly, the sulfur atom in the thiazole ring could be replaced with an oxygen atom (to form an oxazole) or a selenium atom (to form a selenazole) to investigate the impact on activity and metabolic stability. nih.gov Such replacements can lead to compounds with enhanced potency, reduced toxicity, or improved metabolic stability.
Design Principles for Overcoming Resistance Mechanisms
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, necessitating the development of novel therapeutic agents capable of circumventing these mechanisms. Research into the this compound scaffold has led to the identification of key structural modifications that enhance cytotoxic activity against both drug-sensitive and drug-resistant cancer cell lines.
Initial studies identified this compound as a promising starting point for the development of new anticancer agents. Through systematic structure-activity relationship (SAR) studies, researchers have elucidated several design principles crucial for overcoming resistance. A significant breakthrough was the discovery that modifying the acetamide group and the aminophenyl moiety could lead to compounds with potent, broad-spectrum anticancer activity. nih.govnih.gov
One of the key findings was the development of a lead compound, designated as 6b , which demonstrated high in vitro potency against sensitive and resistant cancer cell lines across various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). nih.gov This compound induces cell death through the concurrent induction of apoptosis and autophagy. nih.gov
Further optimization of this scaffold focused on replacing the acetamide functional group and exploring different substitution patterns on the phenyl ring. This led to the development of a new series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides. nih.gov Within this series, the strategic replacement of the acetamide with a benzenesulfonamide (B165840) group and optimization of the substitution on this new aromatic ring resulted in a significant enhancement of antiproliferative and cytotoxic activities. nih.gov The optimized lead compound from this series, compound 19 , showed improved potency over the initial leads. nih.gov
The design principles derived from these studies underscore the importance of the 2-aminothiazole (B372263) core as a privileged scaffold in developing anticancer agents that can overcome resistance. nih.gov The modifications on the phenyl and acetamide/sulfonamide moieties are critical for modulating the biological activity and overcoming resistance mechanisms in various cancer cell types.
Research Findings on Structural Modifications
The following table summarizes the key structural modifications on the this compound scaffold and their impact on overcoming drug resistance.
| Compound | Modification from Parent Scaffold | Key Findings |
| Lead Compound 6b | Introduction of a benzenesulfonamide group. | High in vitro potency against both sensitive and resistant cancer cell lines (melanoma, pancreatic cancer, CML). Induces cell death via apoptosis and autophagy. nih.gov |
| Optimized Lead 19 | Replacement of the acetamide with a benzenesulfonamide and optimization of its substitution pattern. | Enhanced potency compared to the initial lead compound. nih.gov |
Mechanistic Investigations of Biological Activities in Preclinical Models
Cellular and Biochemical Mechanisms of Action in In Vitro Systems
The aminothiazole derivative, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, has demonstrated significant anti-cancer properties in preclinical studies, including activity against melanoma, pancreatic cancer, and chronic myeloid leukemia. researchgate.net In vitro investigations have revealed that this compound elicits its cytotoxic effects through a multi-faceted approach, primarily by inducing programmed cell death pathways and modulating key biological processes within cancer cells.
Induction of Programmed Cell Death Pathways
This compound has been shown to trigger two distinct, yet interconnected, forms of programmed cell death: apoptosis and autophagy. researchgate.net This dual mechanism of action is a noteworthy characteristic of the compound, suggesting a robust and potentially resistance-evading anti-neoplastic activity.
Apoptosis Induction and Associated Markers (e.g., Caspase-3 Activation, PARP Cleavage)
The apoptotic cascade is a crucial pathway for the elimination of damaged or cancerous cells. Treatment of A375 melanoma cells with this compound has been observed to significantly induce apoptosis. researchgate.net This is evidenced by the activation of key executioner proteins within the apoptotic pathway.
A notable marker of apoptosis is the activation of Caspase-3, a critical enzyme responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have demonstrated a marked increase in the active form of Caspase-3 in melanoma cells following treatment with this compound. researchgate.net
Furthermore, the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated Caspase-3, serves as another hallmark of apoptosis. Western blot analysis has confirmed the cleavage of PARP in A375 cells treated with the compound, further substantiating its pro-apoptotic activity. researchgate.net
Apoptotic Markers Induced by this compound
| Marker | Observation | Cell Line | Significance |
|---|---|---|---|
| Caspase-3 Activation | Increased levels of active Caspase-3 | A375 Melanoma | Indicates activation of the execution phase of apoptosis |
| PARP Cleavage | Detection of cleaved PARP fragments | A375 Melanoma | Confirms Caspase-3 activity and progression of apoptosis |
Autophagy Induction and Related Indicators (e.g., LC3-I to LC3-II Conversion, Autophagosome Formation)
A key indicator of autophagy is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Western blot analysis of A375 melanoma cells treated with this compound revealed a significant increase in the levels of LC3-II, indicating the formation of autophagosomes. researchgate.net This conversion is a central event in the initiation and elongation of the autophagosomal membrane.
Autophagic Indicators Modulated by this compound
| Indicator | Observation | Cell Line | Significance |
|---|---|---|---|
| LC3-I to LC3-II Conversion | Increased levels of LC3-II | A375 Melanoma | Denotes the formation and accumulation of autophagosomes |
Modulation of Key Biological Processes
Beyond the direct induction of cell death pathways, the anti-neoplastic effects of this compound are also attributed to its ability to interfere with fundamental cellular processes necessary for cancer cell proliferation and survival.
Inhibition of DNA Synthesis
While direct studies on the effect of this compound on DNA synthesis are not extensively available in the reviewed literature, the induction of apoptosis and cell cycle arrest are intrinsically linked to the inhibition of DNA replication. The activation of apoptotic pathways, as observed with this compound, often involves the degradation of key proteins required for DNA synthesis and repair. It is plausible that the cytotoxic effects of this compound are, in part, mediated by a downstream inhibition of DNA synthesis as a consequence of apoptosis induction. Further research is warranted to specifically elucidate the direct impact of this compound on DNA replication machinery.
Disruption of Mitochondrial Membrane Potential (MMP)
The disruption of the mitochondrial membrane potential (MMP) is a critical event in the intrinsic pathway of apoptosis. While specific studies detailing the effect of this compound on MMP are not prominently featured in the available research, the observed Caspase-3 activation suggests the involvement of the mitochondrial apoptotic pathway. A loss of MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. Given that the compound induces apoptosis, it is highly probable that it directly or indirectly causes a disruption of the mitochondrial membrane potential, a crucial upstream event in the apoptotic signaling cascade. Future investigations should aim to directly measure changes in MMP in response to treatment with this compound to confirm this mechanistic link.
Generation of Reactive Oxygen Species (ROS)
The direct generation of reactive oxygen species (ROS) by this compound has not been extensively detailed in the available scientific literature. However, studies on structurally related 1,3-thiazole derivatives have indicated that this class of compounds can be associated with the production of ROS. For instance, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives have been investigated for their potency in generating ROS in cancer cell lines ijcce.ac.ir. Cancer cells often exhibit higher endogenous ROS levels, making them more susceptible to agents that further increase oxidative stress, which can lead to cell-cycle arrest and apoptosis nih.govencyclopedia.pub. The mitochondrial electron transport chain is a primary source of intracellular ROS, and many chemotherapeutic agents function by inducing mitochondria-dependent ROS production nih.gov. While the broader class of thiazole-containing compounds has been linked to ROS production, specific experimental data quantifying this effect for this compound is not presently available in the reviewed literature.
Target Identification and Validation Studies
Research into the enzyme inhibition profile of this compound and its close analogs has primarily focused on Src kinase. There is no specific information available in the searched literature regarding the inhibitory activity of this compound against Karyopherin Beta 1 (KPNB1), Aurora Kinases, Aldose Reductase, or the FtsZ Protein.
Src Kinase: While direct kinetic data for this compound is limited, studies on closely related thiazolyl N-benzyl-substituted acetamide derivatives provide valuable insights. These compounds were synthesized and evaluated for Src kinase inhibitory activities as analogs of KX2-391, a selective Src substrate binding site inhibitor nih.govchapman.educhapman.edu. The research aimed to understand the structure-activity relationship when the pyridine ring in KX2-391 was replaced by a thiazole (B1198619) ring nih.govchapman.educhapman.edu. The unsubstituted N-benzyl derivative of this thiazole series demonstrated inhibition of c-Src kinase with GI50 values in the low micromolar range nih.govchapman.edu. Although replacing the pyridine ring with thiazole led to a decrease in activity compared to the parent compound, the derivatives retained notable Src kinase inhibitory properties chapman.edu.
Table 1: Src Kinase Inhibitory Activity of a Related Thiazolyl N-benzyl-substituted Acetamide Derivative (Compound 8a)
| Cell Line | Target | GI50 (µM) | Reference |
|---|---|---|---|
| NIH3T3/c-Src527F | c-Src Kinase | 1.34 | nih.govchapman.edu |
| SYF/c-Src527F | c-Src Kinase | 2.30 | nih.govchapman.edu |
Specific protein binding studies and detailed interaction analyses for this compound are not available in the current body of scientific literature. Elucidation of its binding partners and the nature of its molecular interactions would be crucial for a more complete understanding of its mechanism of action.
There is currently no direct evidence in the reviewed literature to suggest that this compound modulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the transcription of numerous antioxidant and detoxifying enzymes mdpi.commdpi.comnih.gov. While the compound's potential to induce ROS might suggest a possible interaction with this pathway, no specific studies have been published to confirm or quantify such a relationship.
Preclinical Pharmacodynamic Assessments in Animal Models (Non-Human)
Assessment of In Vivo Potency in Xenograft Models (e.g., Tumor Growth Reduction)
The in vivo anticancer potential of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has been evaluated in preclinical xenograft models. A lead compound from this class, identified as compound 6b, demonstrated significant efficacy in reducing tumor growth in an A375 human melanoma xenograft model in mice researchgate.net. The A375 cell line is a widely used and validated model for studying the biology of melanoma and for testing the efficacy of potential cancer treatments in a preclinical setting xenograft.netaltogenlabs.com. Treatment with this N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative resulted in a notable reduction in tumor progression, highlighting the in vivo potency of this chemical scaffold against this aggressive form of skin cancer researchgate.net.
Table 2: In Vivo Potency of a Lead Compound from the this compound Family in a Xenograft Model
| Compound Family | Animal Model | Xenograft Model | Observed Effect | Reference |
|---|---|---|---|---|
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Mice | A375 Human Melanoma | Significant reduction of tumor growth | researchgate.net |
Mechanistic Biomarker Analysis from Preclinical In Vivo Studies
To understand the molecular pathways affected by this compound derivatives in a living organism, mechanistic biomarker analyses have been conducted. These studies are crucial for confirming the engagement of the drug with its intended target and for understanding the downstream biological consequences.
In preclinical evaluations, a key derivative, compound 6b, was assessed for its ability to induce apoptosis in cancer cells. researchgate.net One of the hallmark indicators of apoptosis is the activation of caspases, a family of protease enzymes that execute cell death. Flow cytometry analysis of A375 melanoma cells treated with compound 6b revealed a significant increase in the percentage of cells positive for active caspase 3, a key executioner caspase. researchgate.net This finding from in vitro analysis provides a strong rationale for the observed antitumor effects in vivo and points to apoptosis induction as a primary mechanism of action. researchgate.net
The table below summarizes the findings from the mechanistic analysis of the lead compound from the this compound family.
| Cell Line | Treatment | Biomarker | Analytical Method | Result |
| A375 Melanoma | Compound 6b (10 µM) | Active Caspase 3 | Flow Cytometry | Increased percentage of positively labeled cells |
Further in vivo studies on xenograft models have shown a significant reduction in tumor growth, corroborating the pro-apoptotic activity observed in cell-based assays. researchgate.net The dual induction of apoptosis and autophagy suggests a multi-faceted approach by which this class of compounds combats cancer cell proliferation and survival. researchgate.net
Advanced Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. These methods are crucial in understanding the mechanism of action and in identifying novel, more potent derivatives.
For derivatives of the N-[4-(3-aminophenyl)-2-thiazolyl]acetamide scaffold, molecular docking studies have been employed to elucidate their binding modes within the active sites of various protein kinases, which are often implicated in cancer progression. Although specific docking studies on this compound are not extensively detailed in publicly available literature, analyses of analogous aminothiazole derivatives targeting receptors like the Epidermal Growth Factor Receptor (EGFR) kinase and Phosphatidylinositol 3-kinase (PI3Kα) offer valuable insights.
| Interaction Type | Key Interacting Moieties on Ligand | Typical Interacting Protein Residues |
| Hydrogen Bonding | Aminothiazole nitrogen, Acetamide (B32628) carbonyl/NH | Hinge region amino acids (e.g., Met, Cys) |
| Hydrophobic Interactions | Phenyl ring | Nonpolar residues (e.g., Leu, Val, Ala) |
| Pi-Stacking | Phenyl ring, Thiazole (B1198619) ring | Aromatic residues (e.g., Phe, Tyr) |
| Interactive Data Table: Predicted Ligand-Protein Interactions for Aminothiazole Scaffolds |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By employing docking algorithms, vast numbers of compounds can be rapidly assessed, prioritizing a smaller, more manageable set for experimental testing. This approach has been applied to identify novel anticancer agents with thiazole-containing scaffolds. The process typically involves creating a 3D model of the target protein and then computationally "docking" each molecule from a library into the active site. The molecules are then ranked based on a scoring function that estimates their binding affinity. This has led to the discovery of new aminothiazole derivatives with potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
For classes of compounds including aminothiazole derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov These models are typically built using a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that correlates these descriptors with the observed activity. nih.gov For a series of 2-aminothiazol-4(5H)-one derivatives, a predictive QSAR model was successfully developed using an ANN, demonstrating high accuracy with a determination coefficient (R²) of 0.9482. nih.gov
The development of QSAR models also allows for the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological properties. For aminothiazole derivatives, studies have indicated that 3D descriptors (such as those from the GETAWAY and 3D-MoRSE series) and various topological indices are often crucial in predicting their efficacy. nih.gov For example, descriptors related to molecular shape, size, and electronic properties like dipole moment and partial charges on specific atoms can significantly impact the binding affinity and, consequently, the biological activity. Identifying these key descriptors provides a deeper understanding of the structure-activity relationship and guides the design of new molecules with improved efficacy.
| Descriptor Class | Examples | Potential Influence on Activity |
| 3D Descriptors | GETAWAY, 3D-MoRSE | Molecular shape, symmetry, and atom distribution |
| Topological Indices | GALVEZ, Burden eigenvalues | Molecular branching and connectivity |
| Electronic Descriptors | Dipole moment, Partial charges | Electrostatic interactions with the target |
| Hydrophobic Descriptors | LogP | Membrane permeability and hydrophobic interactions |
| Interactive Data Table: Key Physicochemical Descriptors in QSAR Models for Aminothiazole Derivatives |
In Silico ADMET Prediction (excluding specific pharmacokinetic values)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and safety profile.
Computational tools are used to predict a range of ADMET properties for this compound and its analogs. These predictions are based on the compound's structure and are compared to databases of known drug properties. Key predictions include:
Absorption: Parameters such as intestinal absorption and Caco-2 cell permeability are estimated to gauge the potential for oral bioavailability. Lipophilicity (often expressed as LogP) is a key factor, with an optimal range being desirable for good absorption.
Distribution: Predictions related to blood-brain barrier penetration and plasma protein binding help in understanding how a compound might be distributed throughout the body.
Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed. This is crucial for predicting potential drug-drug interactions.
Excretion: Properties related to renal clearance are estimated.
Toxicity: A variety of potential toxicities are screened for, including mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity. Structural alerts, which are specific chemical moieties known to be associated with toxicity, are also identified.
Conformational Analysis and Molecular Dynamics Simulations for Structural Insights
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure and dynamic behavior of a molecule. These studies can reveal the preferred shapes (conformations) of a compound and how it might interact with biological targets such as proteins.
Conformational Analysis: This involves identifying the low-energy conformations of a molecule. The flexibility of the bonds in this compound, particularly around the acetamide and phenyl groups, would be a key area of investigation. Understanding the stable conformations is crucial as it dictates how the molecule can fit into the binding pocket of a target protein.
Currently, there are no specific published findings from conformational analysis or molecular dynamics simulations for this compound. Such studies would be valuable in rationalizing its biological activity and in the design of new, potentially more potent, derivatives.
Patent Landscape and Future Research Directions
Analysis of Patent Literature Pertaining to N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and Related Thiazole (B1198619) Derivatives
The patent literature for thiazole derivatives is vast, covering a wide array of synthesis methods and therapeutic applications. sciencescholar.us While patents specifically naming this compound are not readily found in broad searches, the patenting of related structures and synthetic methodologies provides a clear indication of the commercial and scientific interest in this class of compounds.
Patents related to thiazole derivatives frequently focus on novel and efficient synthesis processes. google.comgoogle.com These patents often aim to protect methods that offer advantages such as the use of readily available and inexpensive starting materials, simplified reaction pathways, and the ability to generate a diverse range of derivatives. google.com For instance, various methods for the synthesis of thiazole derivatives have been patented, including variations of the well-known Hantzsch thiazole synthesis. neliti.com
The protection of novel compositions of matter is another key aspect of the patent landscape. This includes not only new chemical entities but also specific solid-state forms, such as crystalline and amorphous forms, which can have different physical properties and may be advantageous for pharmaceutical development. google.com
A significant portion of the patent literature is dedicated to the protection of thiazole derivatives with specific therapeutic activities. sciencescholar.us Thiazole-containing compounds have been patented for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. sciencescholar.usneliti.com For example, patents have been granted for thiazole derivatives as kinase inhibitors, which are crucial in cancer therapy, and as agents for treating hepatitis C infections.
The patenting of therapeutically relevant derivatives often involves the modification of a core thiazole scaffold to optimize its biological activity and pharmacokinetic properties. This can include the introduction of various substituents to enhance potency, selectivity, and metabolic stability. tandfonline.com
Emerging Research Avenues and Potential Applications (Excluding Human Clinical Trials)
Beyond the established therapeutic areas, this compound and its analogs are being explored in various preclinical research settings.
The unique structure of this compound makes it a valuable tool in chemical biology for probing cellular pathways. Its ability to induce both apoptosis and autophagy in cancer cells suggests that it could be used to investigate the complex interplay between these two cell death mechanisms. researchgate.net Furthermore, its activity against drug-resistant cancer cell lines makes it a useful probe to understand the mechanisms of drug resistance. researchgate.net
The this compound scaffold serves as a promising starting point for the design of next-generation therapeutic agents. acs.org By applying medicinal chemistry strategies, researchers are creating new analogs with improved potency and selectivity. tandfonline.com This includes the synthesis of hybrid molecules that combine the thiazole core with other pharmacologically active moieties to create multi-targeted agents. nih.gov For example, new thiazole-based derivatives are being designed as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are implicated in cancer progression. nih.gov
A significant challenge in cancer therapy is the development of drug resistance. researchgate.net this compound and its derivatives have shown promise in overcoming resistance in preclinical models of various cancers, including melanoma, pancreatic cancer, and chronic myeloid leukemia. researchgate.net Research is ongoing to elucidate the mechanisms by which these compounds circumvent resistance, which could involve targeting pathways that are not affected by conventional therapies. These findings may pave the way for new strategies to treat refractory cancers. researchgate.net
Q & A
(Basic) What are the key synthetic pathways for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves condensation of 2-amino-4-(3-aminophenyl)thiazole with acetylating agents (e.g., acetic anhydride or acetonitrile derivatives) under anhydrous conditions. Critical factors include:
- Catalysts : Anhydrous AlCl₃ facilitates electrophilic substitution on the thiazole ring .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the 3-aminophenyl group .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere (N₂) to prevent hydrolysis .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm, NH₂ at δ 5.1 ppm) and carbon骨架 (C=O at ~168 ppm). For analogs, coupling constants (e.g., J = 6.5 Hz) validate regiochemistry .
- HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 319.1231 for related compounds) .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and NH bands (~3300 cm⁻¹) .
(Advanced) How can researchers optimize synthesis when encountering low yields due to competing side reactions?
Answer:
- Kinetic Control : Lower reaction temperatures (0–5°C) slow competing pathways (e.g., over-acetylation) .
- Protecting Groups : Boc protection of the 3-aminophenyl group prevents undesired coupling during thiazole ring formation .
- Catalyst Screening : Transition to HOBt/EDC-mediated amidation improves regioselectivity over traditional acid chlorides .
- Solvent Optimization : Switch to DCM for better solubility of intermediates compared to THF .
(Advanced) What strategies resolve contradictory biological activity data across assay systems?
Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., IGF1R kinase assays) with cell viability (MTT assays) to distinguish target-specific effects from cytotoxicity .
- Stability Testing : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamide) under assay conditions (pH 7.4, 37°C) .
- Batch Purity Control : Enforce HPLC purity thresholds (>95%) to eliminate confounding impurities .
(Basic) What biological targets are investigated for this compound, and what assay systems are used?
Answer:
- Kinases : IGF1R inhibition measured via fluorescence polarization (IC₅₀ <1 μM for analogs) .
- Ion Channels : CFTR modulation tested in electrophysiological assays using Capan-1 cells .
- Antimicrobial Activity : MIC determinations against S. aureus via broth microdilution .
(Advanced) How to design SAR studies to enhance potency?
Answer:
- Substituent Variation : Introduce halogens (Cl, F) at the thiazole C4 position to enhance target binding .
- Acetamide Modifications : Replace morpholino with piperidine to improve membrane permeability .
- Computational Modeling : Docking studies (e.g., with IGF1R PDB 3NW6) guide rational substitutions .
Validate with dose-response curves (IC₅₀ shift from 1 μM to 0.2 μM in kinase assays) and ADMET profiling .
(Basic) What safety precautions are necessary for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling irritant vapors .
- Storage : Amber vials at -20°C under N₂ to prevent photodegradation .
- Waste Disposal : Classify as hazardous organic waste and use licensed disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
